molecular formula C10H11F2NO2 B13052435 1-Amino-1-[3-(difluoromethoxy)phenyl]acetone

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone

Katalognummer: B13052435
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: ZCXLBDLQCPCMKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[3-(difluoromethoxy)phenyl]acetone typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-1-[3-(difluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethoxy group may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone
  • 1-Amino-1-[2-(difluoromethoxy)phenyl]acetone

Uniqueness

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C10H11F2NO2

Molekulargewicht

215.20 g/mol

IUPAC-Name

1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H11F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-5,9-10H,13H2,1H3

InChI-Schlüssel

ZCXLBDLQCPCMKO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=CC=C1)OC(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.